Cas no 289039-35-6 (Benzene,1-chloro-2-ethoxy-4-fluoro-)

Benzene,1-chloro-2-ethoxy-4-fluoro- is a halogenated aromatic compound featuring chloro, ethoxy, and fluoro substituents on the benzene ring. Its unique substitution pattern enhances its utility as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (ethoxy) groups allows for selective reactivity in cross-coupling and nucleophilic substitution reactions. This compound exhibits stability under standard conditions, facilitating handling and storage. Its structural versatility makes it valuable for constructing complex molecules, including bioactive compounds. High purity grades are available to meet stringent research and industrial requirements.
Benzene,1-chloro-2-ethoxy-4-fluoro- structure
289039-35-6 structure
Product Name:Benzene,1-chloro-2-ethoxy-4-fluoro-
CAS No:289039-35-6
MF:C8H8ClFO
MW:174.599925041199
CID:254353
PubChem ID:2773702
Update Time:2025-10-25

Benzene,1-chloro-2-ethoxy-4-fluoro- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-chloro-2-ethoxy-4-fluoro-
    • 1-chloro-2-ethoxy-4-fluorobenzene
    • 2-Chloro-5-fluorophenetole
    • A819666
    • 1-chloranyl-2-ethoxy-4-fluoranyl-benzene
    • E89500
    • 289039-35-6
    • CS-0193155
    • Benzene, 1-chloro-2-ethoxy-4-fluoro-
    • MFCD00672981
    • FT-0659641
    • DTXSID20378652
    • AKOS006227987
    • MDL: MFCD00672981
    • Inchi: 1S/C8H8ClFO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2H2,1H3
    • InChI Key: PRQZQYZDNHYNMM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1OCC)F

Computed Properties

  • Exact Mass: 174.02500
  • Monoisotopic Mass: 174.0247707g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23000
  • LogP: 2.87780

Benzene,1-chloro-2-ethoxy-4-fluoro- Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

Benzene,1-chloro-2-ethoxy-4-fluoro- Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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Benzene,1-chloro-2-ethoxy-4-fluoro- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:289039-35-6)Benzene,1-chloro-2-ethoxy-4-fluoro-
Order Number:A819666
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):156.0
Email:sales@amadischem.com

Additional information on Benzene,1-chloro-2-ethoxy-4-fluoro-

Benzene, 1-chloro-2-ethoxy-4-fluoro (CAS No. 289039-35-6)

Benzene, 1-chloro-2-ethoxy-4-fluoro (commonly referred to as 1-chloro-2-ethoxy-4-fluoro-benzene) is a substituted benzene derivative with a unique combination of functional groups. This compound, identified by the CAS registry number 289039-35-6, has garnered attention in various fields due to its versatile chemical properties and potential applications in materials science, pharmaceuticals, and environmental chemistry. Recent advancements in synthetic methodologies and characterization techniques have further enhanced our understanding of its structure, reactivity, and utility.

The molecular structure of 1-chloro-2-ethoxy-4-fluoro-benzene consists of a benzene ring with three substituents: a chlorine atom at position 1, an ethoxy group at position 2, and a fluorine atom at position 4. This specific substitution pattern imparts distinct electronic and steric effects on the molecule, making it suitable for various chemical transformations. The presence of electron-withdrawing groups like chlorine and fluorine increases the reactivity of the benzene ring towards electrophilic substitution reactions, while the ethoxy group introduces electron-donating effects that can modulate the overall reactivity.

Recent studies have highlighted the importance of such substituted benzene derivatives in drug discovery. For instance, researchers have explored the use of 1-chloro-2-ethoxy-4-fluoro-benzene as an intermediate in the synthesis of bioactive compounds targeting specific receptors. The ability to fine-tune the electronic properties of the molecule through strategic substitution has made it a valuable building block in medicinal chemistry.

In terms of synthesis, 1-chloro-2-ethoxy-4-fluoro-benzene can be prepared via various routes, including nucleophilic aromatic substitution and coupling reactions. One notable approach involves the reaction of chlorobenzene derivatives with ethoxy groups under specific catalytic conditions. Recent advancements in catalysis, particularly the use of palladium catalysts, have significantly improved the efficiency and selectivity of these reactions.

The physical properties of 1-chloro-2-ethoxy-4-fluoro-benzene are also worth noting. Its melting point and boiling point are influenced by the interplay between the substituents on the benzene ring. The ethoxy group contributes to increased polarity and solubility in polar solvents, while the halogen atoms enhance thermal stability. These properties make it suitable for applications in high-performance materials and advanced coatings.

From an environmental perspective, understanding the fate and transport of 1-chloro-2-ethoxy-4-fluoro-benzene in natural systems is crucial. Recent research has focused on its biodegradation pathways and potential impact on aquatic ecosystems. Studies indicate that under certain conditions, this compound can undergo microbial degradation, reducing its persistence in the environment.

In conclusion, Benzene, 1-chloro-2-eothxyx4-fluoro (CAS No. 289039356) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties and recent advancements in synthesis and application make it a subject of ongoing research interest.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:289039-35-6)Benzene,1-chloro-2-ethoxy-4-fluoro-
A819666
Purity:99%
Quantity:1g
Price ($):156.0
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